N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluoro-nitrophenyl group and a phenyldiazenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves the reaction of 2-fluoro-5-nitrophenyl isocyanate with 4-[(E)-phenyldiazenyl]aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The fluoro group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-nitrophenyl isocyanate
- N-(2-Fluoro-5-nitrophenyl)cyclopropanecarboxamide
- 1,4-Dihydropyridine
Uniqueness
N-(2-fluoro-5-nitrophenyl)-N’-{4-[(E)-phenyldiazenyl]phenyl}urea is unique due to its combination of fluoro-nitrophenyl and phenyldiazenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
CAS No. |
199583-59-0 |
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Molecular Formula |
C19H14FN5O3 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C19H14FN5O3/c20-17-11-10-16(25(27)28)12-18(17)22-19(26)21-13-6-8-15(9-7-13)24-23-14-4-2-1-3-5-14/h1-12H,(H2,21,22,26) |
InChI Key |
VVDCHNRWLNMVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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